Product packaging for Pyridin-3-ylcarbamic acid(Cat. No.:CAS No. 170831-25-1)

Pyridin-3-ylcarbamic acid

Cat. No.: B067704
CAS No.: 170831-25-1
M. Wt: 138.12 g/mol
InChI Key: LOGAFLFGWNBIIG-UHFFFAOYSA-N
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Description

Pyridin-3-ylcarbamic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and chemical synthesis. This compound features both a pyridine ring, a privileged structure in drug discovery known for its ability to participate in hydrogen bonding and coordinate with metals, and a carbamic acid functional group. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of urea and carbamate derivatives. Researchers utilize this compound as a precursor for the synthesis of potential pharmacologically active compounds, including kinase inhibitors and other enzyme-targeting agents, where the pyridinyl-urea moiety can act as a critical pharmacophore for target binding. Furthermore, its bifunctional nature makes it a valuable scaffold in material science for the development of ligands and functionalized polymers. This product is provided for research applications exclusively and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B067704 Pyridin-3-ylcarbamic acid CAS No. 170831-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)8-5-2-1-3-7-4-5/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGAFLFGWNBIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Pyridin 3 Ylcarbamic Acid and Its Derivatives

Formation from 3-Aminopyridine (B143674) Precursors

The most direct approach to pyridin-3-ylcarbamic acid and its esters involves the derivatization of 3-aminopyridine. This precursor is readily available and serves as a common starting point for various synthetic transformations. The conversion of the amino group at the 3-position of 3-aminopyridine into a carbamate (B1207046) is a conventional and widely used method. google.com

One established method involves the Hofmann rearrangement of nicotinic acid amide in the presence of an alcohol, which can yield a pyridin-3-ylcarbamate ester. google.com This rearrangement provides an alternative route to these compounds starting from a different pyridine (B92270) derivative. Additionally, the hydrolysis of derivatives like benzyl (B1604629) 3-pyridylcarbamate can be employed, typically to release the free 3-aminopyridine, but this reaction underscores the stability and accessibility of such carbamate structures. orgsyn.org

Carbamate Formation via Reaction with Carbon Dioxide

The use of carbon dioxide (CO2) as a C1 feedstock for chemical synthesis is an area of growing interest due to its abundance and non-toxic nature. The direct reaction of amines with CO2 to form carbamic acids is a fundamental transformation in this context. Substituted carbamic acids can often be synthesized by bubbling carbon dioxide through a solution of the corresponding amine in a suitable solvent like DMSO or supercritical carbon dioxide. wikipedia.org However, the resulting carbamic acids are generally unstable at room temperature and tend to revert to the starting amine and CO2. wikipedia.org

The direct carboxylation of pyridines with CO2 has also been explored, with some methods utilizing electrochemical strategies to activate the otherwise inert CO2 molecule. azom.com While these methods can introduce a carboxyl group onto the pyridine ring, they may lead to C-C bond formation at various positions on the ring rather than exclusively forming the N-carboxylated product. azom.comresearchgate.net

Mechanistic Considerations of Carbon Dioxide Capture and Reactivity

The reaction between an amine and carbon dioxide is believed to proceed through a multi-step mechanism. The initial step is a nucleophilic attack by the amine's nitrogen atom on the carbon atom of CO2, leading to the formation of a zwitterionic intermediate. nih.govepa.gov This zwitterion can then be stabilized through intermolecular proton transfer with another amine molecule to form an ammonium (B1175870) carbamate or undergo an intramolecular hydrogen transfer to yield the carbamic acid. nih.gov

The stability and reactivity of these intermediates are highly dependent on the reaction conditions. In non-aqueous solvents, the formation and stabilization of carbamic acids are more favorable, especially in polar organic solvents that can engage in hydrogen bonding. epa.gov The presence of trace amounts of water can sometimes accelerate the reaction, possibly through the formation of a superacid at the gas-liquid interface which protonates the CO2, making it more susceptible to nucleophilic attack by the amine. rsc.org The role of a base, such as a guanidine, can be to deprotonate the amine as it attacks a free CO2 molecule, facilitating the formation of the carbamate. rsc.org

Methods Utilizing Halocarbonates and Related Reagents

A common and efficient method for the synthesis of pyridin-3-ylcarbamate esters is the reaction of 3-aminopyridine with halocarbonates, such as alkyl chloroformates. This reaction, often carried out in the presence of a base, leads to the formation of the corresponding carbamate ester. google.com The choice of the alkyl group in the chloroformate determines the resulting ester. For instance, ethyl chloroformate and t-butyl chloroformate can be used to produce ethyl pyridin-3-ylcarbamate and t-butyl pyridin-3-ylcarbamate, respectively. google.com

The reaction order can be varied, for example, by adding the base and carbamoylating agent simultaneously to 3-aminopyridine, or by adding the carbamoylating agent to a mixture of the amine and base. google.com Other related reagents, such as 4-nitrophenyl chloroformate, are also effective for converting amines to carbamates. This reagent reacts with the amine to form a 4-nitrophenyl carbamate, which can then be further reacted or used as a stable derivative.

ReagentProduct TypeReference
Alkyl ChlorocarbonateAlkyl Pyridin-3-ylcarbamate google.com
Ethyl ChloroformateEthyl Pyridin-3-ylcarbamate google.comresearchgate.net
t-Butyl Chloroformatet-Butyl Pyridin-3-ylcarbamate google.com
4-Nitrophenyl Chloroformate4-Nitrophenyl Pyridin-3-ylcarbamate

Catalytic Synthesis Approaches

Catalytic methods offer powerful alternatives for the synthesis and modification of this compound derivatives, often providing high efficiency and selectivity under mild conditions.

Hydrogenation of Pyridine-3-ylcarbamate Compounds (e.g., Palladium-Catalyzed)

The pyridine ring of pyridin-3-ylcarbamate compounds can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. google.comwikipedia.org For example, bringing a pyridin-3-ylcarbamate compound into contact with hydrogen in the presence of a palladium catalyst can yield the corresponding piperidin-3-ylcarbamate. google.com

The efficiency of this hydrogenation can be influenced by the reaction conditions. It has been found that adjusting the pH of the reaction system to a range of 1 to 7, using a carboxylic acid or phosphoric acid, can lead to good yields of the piperidin-3-ylcarbamate product. google.com The nitrogen atom in the pyridine ring can sometimes coordinate with the Pd/C catalyst, deactivating it. Converting the pyridine to its corresponding salt can mitigate this issue. mdpi.com The choice of solvent and the presence of additives can also play a crucial role in the outcome of the hydrogenation.

SubstrateCatalystProductKey ConditionsReference
Pyridin-3-ylcarbamate compoundPalladium catalystPiperidin-3-ylcarbamate compoundHydrogen atmosphere, pH 1-7 google.com
Ethyl Pyridin-3-ylcarbamatePalladium catalystEthyl Piperidin-3-ylcarbamateHydrogen atmosphere google.com
t-Butyl Pyridin-3-ylcarbamatePalladium catalystt-Butyl Piperidin-3-ylcarbamateHydrogen atmosphere google.com

Oxidative Carbonylation Routes (e.g., Rhodium-Catalyzed)

Oxidative carbonylation represents a sophisticated catalytic approach for the synthesis of carbamates and related compounds. Rhodium catalysts have been shown to be effective in mediating the oxidative carbonylation of aromatic amides. nih.govrsc.org This process typically involves the activation of C-H and N-H bonds to incorporate a carbonyl group from carbon monoxide. While not specifically demonstrated for the direct synthesis of this compound, the general methodology is applicable to amine substrates. These reactions often show a preference for the C-H bonds of electron-rich aromatic amides and can tolerate a variety of functional groups. nih.govrsc.org The development of rhodium(III)-catalyzed oxidative coupling and annulation reactions further highlights the versatility of this metal in C-H activation pathways that could potentially be adapted for carbamate synthesis. rsc.org

Synthesis via Rearrangement Reactions (e.g., Curtius Rearrangement)

The Curtius rearrangement is a versatile and powerful method for the synthesis of amines, including derivatives of this compound. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield the desired carbamic acid derivative. nih.gov The isocyanate intermediate is a key reactive species that allows for the introduction of the carbamate functionality. nih.govlibretexts.org

The general mechanism of the Curtius rearrangement begins with the conversion of a carboxylic acid to an acyl azide. This is often achieved by reacting the corresponding acid chloride with sodium azide (NaN₃). libretexts.org The resulting acyl azide, upon heating, loses a molecule of nitrogen gas (N₂) to form an electron-deficient nitrogen species, which promptly rearranges. The adjacent alkyl or aryl group migrates to the nitrogen, leading to the formation of a stable isocyanate. libretexts.org This isocyanate can then be reacted with an alcohol to produce a carbamate, or with water to yield an amine after decarboxylation of the intermediate carbamic acid. nih.gov

In the context of synthesizing this compound derivatives, a key starting material would be a nicotinic acid derivative. For instance, a carboxylic acid on the pyridine ring can be converted to its corresponding acyl azide. This intermediate then undergoes the Curtius rearrangement to form a pyridyl isocyanate. Trapping this isocyanate with an appropriate alcohol would yield the desired this compound ester.

A notable example from the literature demonstrates the application of the Curtius rearrangement in the synthesis of a substituted aminopyridine derivative. In this synthesis, a pyridine carboxylic acid intermediate was treated with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol. The reaction proceeded at 80°C to afford the N-Boc protected pyridine derivative. Subsequent deprotection of the Boc group yielded the aminopyridinecarboxylic ester in a 50% yield over the two steps. nih.gov

The Hofmann rearrangement, which is mechanistically similar to the Curtius rearrangement, also provides a route to aminopyridines. For example, 3-aminopyridine can be prepared by heating nicotinamide (B372718) with sodium hypobromite (B1234621), which is generated in situ from sodium hydroxide (B78521) and bromine. wikipedia.org

Reaction Starting Material Key Reagents Intermediate Product Reference
Curtius RearrangementPyridine carboxylic acidDiphenylphosphoryl azide (DPPA), Alcohol (e.g., tert-butanol)Pyridyl isocyanateThis compound ester nih.govnih.gov
Hofmann RearrangementNicotinamideSodium hypobromite (NaOH + Br₂)---3-Aminopyridine wikipedia.org

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in organic synthesis for the construction of complex molecules, including pyridine derivatives. researchgate.netbohrium.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. bohrium.com The primary advantage of MCRs lies in their ability to generate molecular diversity from simple and readily available starting materials in a time- and resource-efficient manner, often without the need to isolate intermediates. researchgate.net

While specific examples detailing the synthesis of this compound itself via MCRs are not prevalent, the general strategies for constructing substituted pyridine rings are well-established and can be adapted for this purpose. Various MCRs, such as the Hantzsch pyridine synthesis and its modifications, are cornerstone methods for assembling the pyridine nucleus. taylorfrancis.com

The Hantzsch synthesis, traditionally a four-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). taylorfrancis.com Modern variations often utilize a three-component approach. These strategies allow for the introduction of a wide range of substituents onto the pyridine ring. By carefully selecting the starting components, it is conceivable to construct a pyridine ring that is appropriately functionalized for subsequent conversion to a this compound derivative.

For example, a multicomponent reaction could be designed using a β-dicarbonyl compound, an aldehyde, and an ammonia source to form a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. rsc.org The choice of the initial components would be crucial in order to introduce the necessary functional groups at the desired positions for later elaboration into the carbamic acid moiety.

Several catalysts, including metal-based nanocatalysts, have been employed to enhance the efficiency and scope of MCRs for pyridine synthesis. rsc.org These catalysts can promote the reaction under milder conditions and improve yields. rsc.org

Multicomponent Reaction Type Typical Components Product Type Key Advantages Reference
Hantzsch Pyridine Synthesis (and variations)Aldehyde, β-Dicarbonyl compounds (e.g., β-ketoesters), Ammonia sourceSubstituted (dihydro)pyridinesWell-established, versatile for substituent introduction taylorfrancis.com
Nanocatalyst-mediated MCRsAldehydes, Ketones, Malononitrile, Ammonium acetateHighly functionalized pyridinesHigh yields, environmentally friendly conditions rsc.org
General Three-Component Pyridine Synthesis1,3-Diarylpropenone, 3-Cyanoacetylindoles, Ammonium acetateComplex pyridine derivativesGood yields, simple procedure researchgate.net

Reactivity and Reaction Mechanisms of Pyridin 3 Ylcarbamic Acid

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction for carboxylic acids. The stability of the pyridinecarboxylic acid isomers towards decarboxylation varies significantly. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid). stackexchange.com Nicotinic acid (pyridine-3-carboxylic acid), the direct carboxylic acid analogue of Pyridin-3-ylcarbamic acid, is notably stable and resistant to decarboxylation. stackexchange.com This stability is attributed to the lack of a viable mechanism to stabilize the negative charge that develops on the ring during the reaction.

Unlike the 2- and 4-isomers, the 3-position cannot effectively delocalize the negative charge onto the electronegative nitrogen atom through a zwitterionic or ylide intermediate. stackexchange.com The decarboxylation of picolinic acid, for instance, is proposed to proceed through a zwitterionic intermediate which provides a low-energy pathway for the reaction. stackexchange.com For this compound, decarboxylation to yield 3-aminopyridine (B143674) is expected to require harsh conditions, proceeding through less-stabilized pathways.

In the absence of facile zwitterionic stabilization, intramolecular decarboxylation of this compound would likely proceed through a high-energy process. One potential pathway involves an intramolecular proton transfer from the carboxylic acid proton to the pyridine (B92270) nitrogen or the carbamate (B1207046) nitrogen, followed by the elimination of CO₂. acs.org However, the direct loss of CO₂ from the neutral or protonated molecule is generally energetically unfavorable without the assistance of neighboring groups or specific catalytic conditions. For related beta-keto acids, decarboxylation can occur via a cyclic six-membered transition state involving an intramolecular hydrogen bond, a pathway not directly available to this compound. youtube.com

The mechanism of decarboxylation can often be described by a concerted transition state where the C-C bond is broken simultaneously with the formation of a new bond, typically C-H. youtube.com For this compound, a plausible, albeit high-energy, concerted mechanism would involve the direct cleavage of the C-C bond, with the proton from the carboxyl group being transferred to the C-3 position of the ring as the CO₂ molecule departs.

Alternatively, the reaction could proceed through the formation of a discrete carbanionic intermediate at the 3-position after the loss of CO₂. This pyridyl anion would be highly unstable due to the electron-deficient nature of the ring and the placement of the negative charge at a meta-position relative to the ring nitrogen. This intermediate would then be rapidly protonated by a proton source in the medium. The high energy of this intermediate explains the observed stability of 3-substituted pyridine carboxylic acids towards decarboxylation. stackexchange.com

Nucleophilic Substitution Reactions

The pyridine ring is characterized by its π-deficient nature, a result of the electronegative nitrogen atom withdrawing electron density from the ring carbons. uoanbar.edu.iqresearchgate.net This electronic property makes pyridine and its derivatives, including this compound, susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). researchgate.netyoutube.comresearchgate.net The reaction generally proceeds via an addition-elimination mechanism. youtube.com

In this mechanism, a nucleophile attacks one of the electron-deficient carbons (C-2, C-4, or C-6), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atom. youtube.com The subsequent elimination of a leaving group (typically a hydride ion in unsubstituted pyridine) restores the aromaticity of the ring. youtube.com

For this compound, nucleophilic attack is most likely to occur at the C-2 and C-6 positions. The carbamic acid group at the C-3 position would exert a modest deactivating effect through steric hindrance on the adjacent C-2 and C-4 positions. Therefore, the C-6 position is often the most favored site for nucleophilic attack in 3-substituted pyridines.

Derivatization Reactions for Functional Group Transformation

The carbamic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of various stable derivatives such as esters (carbamates) and amides (ureas). These transformations are crucial for modifying the compound's physicochemical properties.

Common methods for these derivatizations involve the activation of the carboxylic acid moiety. One widely used approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). khanacademy.org These reagents react with the carbamic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile like an alcohol or an amine to form the corresponding ester or amide. khanacademy.org Another strategy involves converting the carbamic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride, which can then react with nucleophiles. nih.gov

Below is a table summarizing key derivatization reactions for this compound.

Derivative ClassReagentsProduct StructureReaction Type
Carbamate (Ester) Alcohol (R-OH), DCC or EDCIPyridin-3-yl-NH-CO-OREsterification
Urea (Amide) Amine (R-NH₂), DCC or EDCIPyridin-3-yl-NH-CO-NHRAmidation
Acyl Chloride Thionyl Chloride (SOCl₂)Pyridin-3-yl-NH-CO-ClAcyl Halogenation

Table 1: Summary of Derivatization Reactions.

Influence of Substituents on Pyridine Ring Reactivity and Regioselectivity

The reactivity of the this compound scaffold can be significantly modulated by the introduction of additional substituents onto the pyridine ring. The nature and position of these substituents influence both the rate of reaction and the regioselectivity of the outcome by altering the electronic and steric environment of the molecule. nih.gov

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, further decrease the electron density of the pyridine ring. This enhances its susceptibility to nucleophilic attack, thus increasing the rate of SNAr reactions. nih.gov Conversely, electron-donating groups (EDGs), like alkoxy (-OR) or amino (-NH₂) groups, increase the electron density of the ring, making it less reactive towards nucleophiles but more reactive towards electrophiles.

The position of the substituent is also critical in determining the regioselectivity of a reaction. For instance, a bulky substituent at the C-2 position would sterically hinder nucleophilic attack at that site, potentially favoring attack at the C-4 or C-6 positions. researchgate.net Similarly, a substituent at the C-5 position can electronically influence the relative reactivity of the C-2, C-4, and C-6 positions. A study on 3-substituted 2,6-dichloropyridines found that bulky 3-substituents can direct nucleophilic substitution towards the 6-position. researchgate.net

The following table outlines the expected effects of substituents at various positions on the pyridine ring of this compound.

Substituent PositionSubstituent TypeEffect on Nucleophilic Aromatic Substitution (SNAr)Regioselective Influence
C-2 EWGActivationFavors attack at C-4, C-6
C-2 EDGDeactivationDisfavors attack at C-4, C-6
C-2 Bulky GroupSteric HindranceDisfavors attack at C-2; may affect reactivity at C-3
C-4 EWGStrong ActivationFavors attack at C-2, C-6
C-4 EDGStrong DeactivationDisfavors attack at C-2, C-6
C-5 EWGActivationFavors attack at C-2, C-4, C-6
C-5 EDGDeactivationDisfavors attack at C-2, C-4, C-6
C-6 EWGActivationFavors attack at C-2, C-4
C-6 Bulky GroupSteric HindranceDisfavors attack at C-6

Table 2: Influence of Substituents on Reactivity and Regioselectivity.

Computational Chemistry Studies on Pyridin 3 Ylcarbamic Acid

Electronic Structure Analysis (e.g., HOMO, LUMO, Dipole Moments)

The electronic structure of a molecule is fundamental to understanding its chemical behavior, including its reactivity and spectroscopic properties. Computational studies, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within Pyridin-3-ylcarbamic acid.

Key parameters derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For derivatives of pyridine (B92270), these calculations reveal how substituent groups influence the electronic properties of the aromatic ring. researchgate.net

Table 1: Calculated Electronic Properties of this compound and Related Compounds

Compound/DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.832.004
2-Amino 5-Methyl PyridineB3LYP/6-311++G(d,p)Data not specifiedData not specifiedCalculatedCalculated
3-amino-4-(Boc-amino)pyridineB3LYP/6-31+G(d,p)CalculatedCalculatedCalculatedCalculated

Note: Specific values for this compound require dedicated computational studies. The data for related compounds are provided for illustrative purposes.

Conformational Analysis and Energy Barriers

The flexibility of the carbamic acid side chain attached to the pyridine ring allows for the existence of multiple conformations. Conformational analysis through computational methods involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles. This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that connect them, revealing the energy barriers to rotation.

Understanding the preferred conformation is vital as it can significantly influence the molecule's biological activity and its interaction with other molecules. The relative energies of different conformers determine their population at a given temperature. Quantum chemical calculations can provide detailed information on the geometries and relative stabilities of these conformers.

Theoretical Prediction of Protonation Sites and pKa Values

This compound possesses multiple sites susceptible to protonation, including the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carbamic acid group. Computational chemistry can predict the most likely protonation site by calculating the proton affinity of each potential site. The site with the highest proton affinity is the most basic and therefore the most likely to be protonated.

Furthermore, theoretical methods can be employed to estimate the pKa values of the acidic and basic groups within the molecule. While these predictions can be challenging and computationally intensive, they provide valuable estimates of how the molecule will exist in different pH environments. This information is crucial for understanding its behavior in biological systems.

Molecular Interactions and Hydrogen Bonding Studies

The ability of this compound to form hydrogen bonds is a key determinant of its physical properties and its interactions with biological macromolecules. The carbamic acid group contains both hydrogen bond donors (-NH and -OH) and acceptors (C=O and -OH). The pyridine nitrogen atom also acts as a hydrogen bond acceptor.

Computational studies can model the hydrogen bonding interactions between this compound and solvent molecules (like water) or with amino acid residues in a protein's active site. These models can predict the geometry and strength of these hydrogen bonds. Natural Bond Orbital (NBO) analysis is a computational technique that can provide insights into the charge transfer and delocalization of electron density that occurs during these intramolecular and intermolecular interactions. wu.ac.th

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to investigate potential reaction mechanisms involving this compound. By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, researchers can gain a deeper understanding of the kinetics and thermodynamics of chemical transformations. aps.org

For example, if this compound were involved in a metabolic process or a chemical synthesis, computational chemistry could be used to explore different possible reaction routes. This can help in identifying the most energetically favorable pathway and in understanding the role of catalysts or enzymes. Such studies can provide atomic-level detail that is often difficult to obtain through experimental methods alone.

Spectroscopic and Advanced Analytical Characterization of Pyridin 3 Ylcarbamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For Pyridin-3-ylcarbamic acid, NMR studies provide critical insights into the electronic environment of its protons, carbons, and nitrogens, as well as dynamic processes such as conformational exchange.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

The protons on the pyridine (B92270) ring would appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the position of the carbamic acid group. The NH proton of the carbamate (B1207046) group and the OH proton of the carboxylic acid would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the pyridine ring would resonate in the range of 120-150 ppm. The carbonyl carbon of the carbamic acid is expected to appear further downfield, typically around 155-170 ppm mdpi.com. The observation of distinct sets of signals for the pyridine ring and the carbamate group can indicate the presence of rotational isomers nih.govmdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2 8.5 - 8.8 145 - 150
Pyridine C4 7.8 - 8.2 135 - 140
Pyridine C5 7.2 - 7.5 120 - 125
Pyridine C6 8.4 - 8.7 147 - 152
Carbonyl (C=O) - 155 - 165
NH 9.0 - 11.0 (broad) -

Note: These are predicted values based on analogous compounds and are subject to solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR Applications

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in this compound. The chemical shifts of the pyridine ring nitrogen and the carbamate nitrogen are sensitive to factors such as protonation, hydrogen bonding, and substituent effects researchgate.netresearchgate.netacs.orgjapsonline.com.

The ¹⁵N chemical shift of the pyridine nitrogen is particularly sensitive to pH, making ¹⁵N NMR a useful tool for determining the pKa of the pyridine ring researchgate.net. This is because protonation of the pyridine nitrogen leads to a significant change in its electronic shielding. Studies on pyridine derivatives have shown that ¹⁵N chemical shifts can vary over a wide range depending on the substituents on the ring researchgate.netjapsonline.com. For this compound, ¹⁵N NMR could be used to study the tautomeric equilibrium and the electronic interactions between the pyridine ring and the carbamic acid group.

Investigation of Rotamers and Conformation Exchange Phenomena

A key structural feature of carbamates and amides is the restricted rotation around the C-N bond due to the partial double bond character arising from delocalization of the nitrogen lone pair electrons into the carbonyl group nih.govacs.orgdigitellinc.comresearchgate.net. This restricted rotation can lead to the existence of stable rotational isomers (rotamers), which can be observed as separate sets of signals in the NMR spectra, particularly at lower temperatures nih.govdigitellinc.comresearchgate.net.

For this compound, this phenomenon would result in two possible planar conformations, often referred to as cis and trans or syn and anti, with respect to the orientation of the pyridine ring and the carboxylic acid group around the C-N bond. The energy barrier to rotation can be determined using dynamic NMR (DNMR) techniques, which involve studying the changes in the NMR spectrum as a function of temperature researchgate.net. At higher temperatures, if the rate of interconversion between the rotamers is fast on the NMR timescale, an average spectrum is observed. As the temperature is lowered, the interconversion slows down, and the signals for the individual rotamers may broaden, coalesce, and eventually sharpen into two distinct sets of peaks.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N bonds of the carbamic acid moiety, as well as vibrations associated with the pyridine ring.

Based on studies of related pyridine carboxylic acids and carbamic acids, the following characteristic IR bands can be anticipated nih.govresearchgate.netresearchgate.net:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is expected for the carboxylic acid O-H stretching vibration, often overlapping with the C-H stretching bands.

N-H Stretch: A band in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amide group.

C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid and the amide. The exact position can be influenced by hydrogen bonding.

N-H Bend: An absorption band in the region of 1550-1650 cm⁻¹, often referred to as the Amide II band.

Pyridine Ring Vibrations: Multiple bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N stretching vibrations within the pyridine ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic acid) Stretching 2500 - 3300 (broad)
N-H (Amide) Stretching 3200 - 3400
C=O (Carboxylic/Amide) Stretching 1680 - 1720 (strong)
N-H (Amide) Bending (Amide II) 1550 - 1650

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be used. The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective method for the analysis of compounds in complex mixtures.

LC-MS would be the method of choice for the quantitative analysis of this compound in various samples, such as biological fluids or reaction mixtures lcms.cz. Due to the polar nature of the carboxylic acid and amide groups, reversed-phase LC might require the use of ion-pairing reagents or derivatization to achieve good retention and peak shape lcms.cz. Alternatively, hydrophilic interaction liquid chromatography (HILIC) could be employed.

Derivatization of the carboxylic acid group can also be used to enhance the sensitivity of detection in LC-MS, particularly with ESI nih.govmdpi.comresearchgate.net. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification of this compound. This involves selecting the precursor ion (e.g., [M+H]⁺) and monitoring a specific fragment ion produced upon collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS presents significant challenges due to its inherent thermal instability. Carbamic acids are known to readily undergo decarboxylation, reverting to the parent amine and carbon dioxide upon heating. Consequently, analysis of this compound via GC-MS would likely result in the detection of its parent amine, 3-aminopyridine (B143674). The injection port of a gas chromatograph, typically maintained at a high temperature (e.g., 250 °C), would facilitate this decomposition.

Therefore, the GC-MS data would predominantly reflect the characteristics of 3-aminopyridine. The mass spectrum of 3-aminopyridine obtained by electron ionization (EI) shows a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 94, corresponding to its molecular weight.

Key fragmentation patterns for pyridine and its derivatives often involve the loss of HCN (27 Da) or the cleavage of side chains. For 3-aminopyridine, the primary fragments observed are typically at m/z 67 ([M-HCN]⁺) and m/z 66. The NIST Mass Spectrometry Data Center provides reference spectra for 3-aminopyridine, which can be used for identification. nih.gov

To analyze the intact carbamic acid, derivatization would be necessary to create a more thermally stable and volatile compound. However, this approach would characterize the derivative, not the original molecule directly. A typical GC-MS analysis for the parent compound, 3-aminopyridine, would utilize a capillary column and a temperature program to ensure adequate separation. osha.gov

Table 1: Predicted GC-MS Data for 3-Aminopyridine (as a proxy for this compound)

Tandem Mass Spectrometry (LC-MS/MS) for Structure Elucidation

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a much more suitable technique for the structural elucidation of thermally labile and polar molecules like this compound. The use of soft ionization techniques, such as Electrospray Ionization (ESI), allows the molecule to be ionized directly from solution into the gas phase with minimal fragmentation, preserving the intact molecular ion.

For this compound (C₆H₆N₂O₂), the expected monoisotopic mass is approximately 138.04 Da. In positive ion mode ESI, the protonated molecule ([M+H]⁺) would be observed as the precursor ion at m/z 139.05.

In an MS/MS experiment, this precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. For the [M+H]⁺ ion of this compound, the most anticipated fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da), which would yield a product ion at m/z 95.06. This fragment corresponds to the protonated 3-aminopyridine molecule. nih.gov Another potential fragmentation is the loss of water (H₂O, 18 Da).

The fragmentation pattern can be predicted based on the structure:

Precursor Ion: [C₆H₆N₂O₂ + H]⁺ → m/z 139.05

Primary Product Ion: Loss of CO₂ → [C₅H₆N₂ + H]⁺ → m/z 95.06

Secondary Product Ions: Further fragmentation of the m/z 95.06 ion (protonated 3-aminopyridine) could lead to fragments such as m/z 68.05 ([C₄H₄N]⁺) through the loss of HCN. nih.gov

This characteristic neutral loss of 44 Da is a strong indicator of a carboxylic acid or carbamic acid functional group and would be a key diagnostic feature in the structural confirmation of this compound. LC-MS/MS methods for related pyridine nucleotides and derivatives have been well-established and demonstrate the power of this technique for quantifying and identifying such compounds in complex matrices. springernature.com

Table 2: Predicted LC-MS/MS Transitions for this compound

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and analysis of this compound, given its polar nature and thermal instability. The choice of stationary and mobile phases is critical for achieving good resolution and peak shape. Pyridine derivatives are hydrophilic basic compounds, which can present challenges such as poor retention on traditional reversed-phase columns and peak tailing. helixchrom.comsielc.com

Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC: Standard C18 columns can be used, but the mobile phase often requires modification to achieve adequate retention and symmetrical peaks for a polar, basic analyte. A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile is common. Operating at a controlled pH is essential.

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., Obelisc R) offer enhanced selectivity for isomers and polar compounds like aminopyridines, often providing superior separation compared to standard C18 columns. sielc.com

Hydrogen-Bonding Mode: Specialized columns, such as those with a SHARC 1 stationary phase, separate compounds based on hydrogen bonding interactions. This approach is compatible with LC/MS and can be effective for separating pyridine-based isomers. sielc.comsielc.com

Detection is typically performed using a UV detector, with a wavelength set around 280 nm for aminopyridine derivatives.

Table 3: Example HPLC Conditions for Separation of Related Aminopyridines

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.org It is particularly well-suited for the analysis and purification of polar and thermally labile molecules, making it a viable alternative to HPLC for this compound. SFC offers advantages of faster analysis times and reduced use of organic solvents. chromanik.co.jpchromatographyonline.com

For the separation of polar, nitrogen-containing compounds, a polar co-solvent (modifier), such as methanol, is typically added to the CO₂ mobile phase. The choice of stationary phase is also crucial, with specialized phases like 2-ethylpyridine or diol often providing better selectivity for such analytes compared to bare silica. chromanik.co.jpchromatographyonline.com SFC has been successfully applied to the separation of various pharmaceutical compounds, including chiral molecules and other complex mixtures. wikipedia.orgchromatographyonline.com

A potential complication is the reactivity of the amine group with the CO₂ mobile phase, which could form a carbamate in-situ. This interaction can sometimes be leveraged or mitigated by the choice of modifier and additives.

Table 4: General SFC Parameters for Polar Compound Analysis

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of reaction mixtures and the identification of compounds. For this compound and its parent amine, silica gel plates (Silica Gel 60 F₂₅₄) are commonly used as the stationary phase.

The mobile phase (eluent) must be carefully chosen to achieve separation. Due to the polar nature of the target compound, a relatively polar solvent system is required. A mixture of a non-polar solvent like chloroform or ethyl acetate with a polar solvent such as methanol is often effective. The addition of a small amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid) can improve peak shape and resolution by suppressing the ionization of the basic pyridine nitrogen or acidic carbamic acid group.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active pyridine ring. Alternatively, staining with a chemical reagent such as ninhydrin (which reacts with the primary amine group if the carbamic acid has decomposed) or other universal stains can be used.

High-Performance Thin-Layer Chromatography (HPTLC) uses plates with smaller, more uniform particles, leading to better resolution and more accurate quantification when coupled with a densitometer.

Table 5: Example TLC System for Aminopyridine Derivatives

Strategies for Reactive Molecules and Intermediates

This compound is considered a reactive intermediate due to the inherent instability of the carbamic acid moiety. wikipedia.orgreddit.com The characterization of such species requires analytical strategies that minimize decomposition and capture the molecule in its transient state. nih.govstanford.edu

Key strategies include:

Low-Temperature Analysis: Performing separations and analyses at reduced temperatures can slow down decomposition kinetics, preserving the integrity of the carbamic acid. This is particularly relevant for sample handling and storage prior to analysis.

In Situ Analysis: Techniques that can monitor the reaction mixture directly without sample workup are invaluable. In situ NMR spectroscopy, for example, has been used to study the formation and stabilization of carbamic acids in non-aqueous solvents, providing direct evidence of their existence. epa.govresearchgate.net

Soft Ionization Mass Spectrometry: As discussed in section 5.3.3, ESI-MS is crucial. It allows the gentle transfer of the intact, charged molecule from the liquid phase to the gas phase for analysis, avoiding the high temperatures of GC that would cause immediate decomposition. nih.gov

Solvent Selection: The stability of carbamic acids is highly dependent on the solvent. Studies have shown that polar, non-aqueous solvents can stabilize carbamic acids, whereas aqueous systems can promote hydrolysis. epa.govresearchgate.net Therefore, choosing an appropriate solvent system for extraction and chromatographic analysis is critical. Dimethyl sulfoxide (DMSO) has been shown to stabilize carbamic acid species. researchgate.net

Rapid Analysis: Minimizing the time between sample preparation and analysis can reduce the extent of degradation. Fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or SFC are advantageous.

By combining these approaches, it is possible to detect and structurally characterize reactive intermediates like this compound, providing crucial insights into reaction mechanisms where it may be formed.

Table 6: Summary of Analytical Strategies for Reactive Intermediates

Table of Compounds Mentioned

Derivatization for Enhanced Analytical Sensitivity

The analysis of this compound and its metabolites can be challenging due to factors such as high polarity, which may lead to poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry. Chemical derivatization is a strategic approach employed to overcome these limitations by modifying the analyte to improve its physicochemical properties for analysis. This process can enhance detectability, improve chromatographic behavior, and increase the sensitivity of analytical methods.

Derivatization reactions for a molecule like this compound can target its primary functional groups: the carboxylic acid and the secondary amine/pyridine nitrogen.

Targeting the Carboxylic Acid Group: The carboxyl group is often a target for derivatization to improve detection in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.govresearchgate.net Esterification is a common strategy. For instance, reagents can be used to convert the carboxylic acid into a fluorescent ester, enabling highly sensitive detection by fluorescence detectors. uu.nl One such method involves esterification with 9-(hydroxymethyl)anthracene, where the carboxylic acid is first activated by reagents like 2-bromo-1-methylpyridinium iodide or N,N'-carbonyldiimidazole. uu.nl This pre-column fluorescence labeling can allow for the detection of approximately 100 femtomoles of a carboxylic acid. uu.nl

Another approach for enhancing MS sensitivity is to introduce a permanently charged group. Pyridinium-based derivatization reagents have been developed that react with carboxylic acids to introduce a highly hydrophobic and permanently charged triphenylpyridinium group. nih.govresearchgate.net This modification significantly improves ESI efficiency, leading to higher sensitivity in the analysis of both mono- and poly-carboxylic acids. nih.govresearchgate.net

Targeting the Amine Group: The pyridine ring nitrogen or the carbamate nitrogen can also be targets for derivatization. Reagents that specifically modify primary and secondary amines can be used to enhance detectability. For example, 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) is a reagent that selectively targets primary amine groups, yielding positively charged ions that are readily detected in positive mode mass spectrometry. mdpi.com Such derivatization can lead to sharp peaks and improved signal-to-noise ratios. mdpi.com Acylation with reagents like pentafluorobenzoyl fluoride can also be used, which increases both mass and the response in certain detectors. nih.gov

The selection of a derivatization strategy depends on the analytical technique being employed, the nature of the sample matrix, and the specific sensitivity requirements of the assay.

Table 1: Examples of Derivatization Reagents for Functional Groups Relevant to this compound

Reagent/Method Target Functional Group Analytical Enhancement Reference
9-(Hydroxymethyl)anthracene with activator (e.g., 2-bromo-1-methylpyridinium iodide) Carboxylic Acid Introduces a fluorescent tag for HPLC-fluorescence detection. uu.nl
Triphenylpyridinium-based reagents Carboxylic Acid Adds a permanent positive charge and hydrophobicity, enhancing LC-ESI-MS sensitivity. nih.govresearchgate.net
2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) Primary/Secondary Amines Adds a permanent positive charge, improving ionization for mass spectrometry. mdpi.com

X-ray Diffraction Analysis (for crystalline derivatives)

X-ray diffraction (XRD) is a powerful analytical technique for the unequivocal determination of the three-dimensional atomic and molecular structure of a crystalline compound. For derivatives of this compound that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This technique is also crucial for elucidating the supramolecular architecture, revealing how molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net

While the crystal structure of this compound itself is not detailed in the provided search results, analysis of closely related pyridine-carboxamide and pyridine-carboxylic acid derivatives illustrates the utility of this technique. For example, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N interactions link the molecules to form chains. researchgate.net Similarly, studies on furan- and pyridine-dicarboxamide derivatives reveal how molecular geometry, particularly the planarity of carboxamide groups, influences crystal packing. mdpi.com

In cocrystals involving aminopyridines and carboxylic acids, XRD analysis confirms whether the interaction results in a salt (proton transfer) or a cocrystal (neutral components) and details the hydrogen bonding schemes, such as O-H---N interactions between the acid and the pyridine ring nitrogen. mdpi.com For instance, the analysis of a cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine identified a key hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. mdpi.com

These structural details are fundamental for understanding the physicochemical properties of the compound, such as solubility and stability, and for structure-activity relationship (SAR) studies. The data obtained from XRD, including space group, unit cell dimensions, and atomic coordinates, serve as a definitive structural proof.

Table 2: Illustrative Crystallographic Data for a Related Pyridine Derivative ((E)-3-(pyridin-4-yl)acrylic acid)

Parameter Value Reference
Chemical Formula C₈H₇NO₂ researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Key Supramolecular Interaction Strong O—H⋯N hydrogen bonds forming chains. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
9-(hydroxymethyl)anthracene
2-bromo-1-methylpyridinium iodide
N,N'-carbonyldiimidazole
2,4,6-trimethylpyrylium tetrafluoroborate
Pentafluorobenzoyl fluoride
(E)-3-(pyridin-4-yl)acrylic acid
3-chlorobenzoic acid

Applications in Chemical Synthesis and Medicinal Chemistry Research

Role as Synthetic Intermediates and Building Blocks

Pyridin-3-ylcarbamic acid is a foundational building block in organic synthesis, prized for its dual functionality. The pyridine (B92270) nitrogen atom offers a site for potential coordination or quaternization, while the carbamic acid group (or its precursor, the amino group) provides a reactive handle for a wide array of chemical transformations. This makes the molecule an excellent starting material for constructing more elaborate compounds.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry due to their prevalence in natural products and synthetic drugs. nih.govmdpi.com this compound and its derivatives are instrumental in the synthesis of fused heterocyclic systems. The 3-amino group of 3-aminopyridine (B143674), often handled in its carbamate-protected form, can participate in cyclization reactions with suitable reagents to form bicyclic and polycyclic structures.

For instance, the pyridin-3-ylamino moiety is a key component in the synthesis of various fused heterocycles with demonstrated biological activities. These include:

Pyrazolopyridines: These compounds can be synthesized using pyridin-3-yl precursors and have been investigated as inhibitors of enterovirus replication. acs.org

Imidazopyridines: This class of compounds has shown efficacy against various viruses. nih.gov

Thienopyridines: Derivatives of this scaffold have been explored for their potential in treating type 2 diabetes and for their antimicrobial properties. rsc.orgresearchgate.net

Pyrido[2,3-d]pyrimidines: This is another important class of nitrogen-containing heterocycles whose synthesis can involve pyridine-based starting materials. mdpi.com

The general strategy involves using the amino group on the pyridine ring as a nucleophile to react with an electrophilic partner, leading to the formation of a new ring fused to the original pyridine scaffold.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.org The pyridin-3-yl scaffold is a frequent subject of such studies. By systematically modifying the structure of a lead compound containing the pyridin-3-yl moiety and assessing the resulting changes in potency, selectivity, and pharmacokinetic properties, medicinal chemists can design more effective drugs.

This compound derivatives serve as a versatile platform for SAR studies. Modifications can be made at several positions:

The Carbamate (B1207046) Group: The carbamic acid can be converted into various esters or amides to explore interactions with target proteins.

The Pyridine Ring: Substituents can be introduced at positions 2, 4, 5, or 6 of the pyridine ring to probe steric and electronic effects on binding.

The Pyridine Nitrogen: The nitrogen atom can be involved in hydrogen bonding with biological targets, and its basicity can be modulated by nearby substituents. nih.gov

Recent research has highlighted the importance of the pyridin-3-yl group in the SAR of various therapeutic agents. For example, a series of pyridin-3-yl pyrimidines were synthesized and evaluated as potent inhibitors of the Bcr-Abl protein, a key target in chronic myelogenous leukemia. nih.govresearchgate.net SAR studies revealed that the presence of halogen substituents on an aniline (B41778) ring attached to the pyrimidine (B1678525) core was important for biological activity. nih.gov

Scaffold Elaboration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal is to efficiently explore a wide range of chemical space to identify novel biological probes or drug leads. The pyridine scaffold is an excellent starting point for DOS due to its chemical stability and the numerous methods available for its functionalization. nih.gov

This compound and its derivatives are valuable building blocks in DOS strategies, such as the build/couple/pair approach. cam.ac.uk

Build: In the initial phase, functionalized pyridin-3-yl building blocks are prepared.

Couple: These building blocks are then coupled with other diverse chemical fragments through reactions involving the carbamic acid group or other functional handles on the pyridine ring.

Pair: Intramolecular reactions are then used to generate complex and diverse scaffolds.

This approach allows for the rapid generation of a large number of unique compounds based on the central pyridin-3-yl scaffold, increasing the probability of discovering molecules with desired biological activities.

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. chemrxiv.org The rigid structure of the pyridine ring makes it an attractive scaffold for peptidomimetic design. It can be used to constrain the conformation of a molecule, forcing it to adopt a specific three-dimensional shape that is recognized by a biological target.

The this compound framework can be incorporated into molecules to mimic peptide secondary structures like β-turns or to correctly orient side-chain functionalities. The carbamate linkage is isosteric to the peptide bond, and the pyridine ring provides a rigid backbone. This strategy is part of a rational design approach to transform peptides into smaller, more drug-like molecules that can modulate protein-protein interactions (PPIs). chemrxiv.orgnih.gov By replacing flexible peptide fragments with a constrained pyridine scaffold, researchers can develop potent and selective inhibitors for challenging therapeutic targets.

Q & A

Q. What are the recommended synthetic routes for Pyridin-3-ylcarbamic acid, and how should purity be validated?

this compound is typically synthesized via carbamate formation by reacting 3-aminopyridine with phosgene derivatives or carbonyl diimidazole under inert conditions. Post-synthesis, purity validation should include:

  • HPLC analysis (>98% purity threshold, as per safety data standards) .
  • NMR spectroscopy (1H/13C to confirm structural integrity and absence of unreacted intermediates).
  • Melting point determination to compare with literature values. Handling precautions: Use fume hoods, eye protection, and respiratory masks due to its classification as a respiratory and ocular irritant .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Storage : Keep in tightly sealed containers in a well-ventilated area, away from moisture and oxidizing agents .
  • Safety protocols :
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Use P261/P280-compliant personal protective equipment (PPE) to avoid inhalation or eye exposure .
    • Emergency measures: For eye exposure, rinse with water for 15 minutes and seek medical attention; for inhalation, move to fresh air and monitor for respiratory distress .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. How can contradictory data in solubility or reactivity studies of this compound be resolved?

  • Statistical validation : Apply ANOVA or t-tests to assess reproducibility across replicates .
  • Controlled variable testing : Isolate factors like solvent polarity, temperature, or pH that may influence solubility discrepancies.
  • Cross-method validation : Compare results from gravimetric analysis, UV-Vis spectroscopy, and HPLC to identify systematic errors .
  • Literature reconciliation : Conduct a systematic review to contextualize findings against prior studies, noting differences in experimental conditions (e.g., solvent systems, purity thresholds) .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with enzymes or receptors.
  • Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over nanosecond timescales.
  • Validation : Cross-check computational results with experimental crystallographic data (e.g., SHELX-refined structures) .

Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions?

  • Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), UV light, or hydrolytic conditions (pH 3–9) .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction or NMR signal disappearance.
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What strategies are effective for synthesizing derivatives of this compound while maintaining structural fidelity?

  • Functional group compatibility : Prioritize reactions at the carbamate group (e.g., hydrolysis to amines) over pyridine ring modifications to avoid side products.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carbamate during derivatization.
  • Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and minimize over-functionalization .

Methodological and Ethical Considerations

Q. How should researchers address uncertainty in quantitative analyses (e.g., impurity profiling)?

  • Uncertainty budgeting : Combine contributions from instrument calibration, sample preparation, and operator variability using ISO/IEC Guide 98-3 .
  • Limit of detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) in chromatographic assays.
  • Blinded analysis : Assign independent teams to prepare samples and interpret data to reduce bias .

Q. What frameworks guide the integration of this compound into interdisciplinary studies (e.g., drug development or materials science)?

  • Collaborative design : Align objectives with milestones (e.g., target affinity assays by Month 6, toxicity screening by Month 12) .
  • Ethical reporting : Disclose conflicts of interest, funding sources, and data accessibility in publications .
  • Reproducibility protocols : Document reagent batch numbers, instrumentation settings, and raw data archiving practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.